Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate
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Overview
Description
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is a chemical compound with the molecular formula C9H8Cl2O4S. It is a derivative of benzoic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate typically involves the chlorosulfonation of methyl 3-chloro-4-methylbenzoate. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched with water, and the product is isolated through filtration and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 3-chloro-5-(sulfonyl)-4-methylbenzoate.
Oxidation: Formation of 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid.
Scientific Research Applications
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-5-(chlorosulfonyl)benzoate
- Methyl 3-chloro-4-methylbenzoate
- Methyl 3-chloro-5-sulfonyl-4-methylbenzoate
Uniqueness
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which impart distinct reactivity and functional properties. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-chloro-5-chlorosulfonyl-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c1-5-7(10)3-6(9(12)15-2)4-8(5)16(11,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJPREUPYYUQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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